molecular formula C14H9NO2S B1594717 4-benzothiazol-2-ylbenzoic Acid CAS No. 2182-78-7

4-benzothiazol-2-ylbenzoic Acid

Cat. No. B1594717
CAS RN: 2182-78-7
M. Wt: 255.29 g/mol
InChI Key: PZLVNQBPCDMJFR-UHFFFAOYSA-N
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Patent
US07495106B1

Procedure details

A mixture of 2-aminothiophenol (9.00 ml, 0.08 mol), 4-carboxybenzaldehyde (10.1 g, 0.07 mol) and DMSO (40 mL) was heated to 145° C., and held at this temperature for 3.5 hours. The reaction mixture was diluted with water, and separated solids were collected, dried and recrystallized from acetic acid; 14.15 g, (82% yield), white solid, m.p. 294.1-295.5° C. Mass Spectrum: m/z, 255 (M+), 238 (M—OH), 210 (M—COOH), 108. FT-IR (KBr; cm−1): 3051 (br; OH), 1684 (CO), 1609, 1424, 1407, 1291, 970, 756. Anal. Calcd for C14H9NO2S: C, 65.87; H, 3.55; N, 5.49; S, 12.56%. Found: C, 65.71; H, 3.96; N, 5.30; S, 12.66%. NMR: not available due to poor solubility.
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[SH:8].[C:9]([C:12]1[CH:19]=[CH:18][C:15]([CH:16]=O)=[CH:14][CH:13]=1)([OH:11])=[O:10].CS(C)=O>O>[C:9]([C:12]1[CH:19]=[CH:18][C:15]([C:16]2[S:8][C:3]3[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=3[N:1]=2)=[CH:14][CH:13]=1)([OH:11])=[O:10]

Inputs

Step One
Name
Quantity
9 mL
Type
reactant
Smiles
NC1=C(C=CC=C1)S
Name
Quantity
10.1 g
Type
reactant
Smiles
C(=O)(O)C1=CC=C(C=O)C=C1
Name
Quantity
40 mL
Type
reactant
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
145 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
separated solids
CUSTOM
Type
CUSTOM
Details
were collected
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from acetic acid

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
Smiles
C(=O)(O)C1=CC=C(C=C1)C=1SC2=C(N1)C=CC=C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.